
Penciclovir triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penciclovir triphosphate is an active antiviral compound derived from penciclovir, a guanosine analogue. It is primarily used in the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), and varicella-zoster virus (VZV). This compound exhibits low toxicity and high selectivity, making it an effective treatment option for these viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penciclovir triphosphate is synthesized from penciclovir through a series of phosphorylation reactions. Initially, penciclovir is phosphorylated by viral thymidine kinase to form penciclovir monophosphate. This intermediate is then further phosphorylated by cellular kinases to produce penciclovir diphosphate and finally this compound .
Industrial Production Methods: The industrial production of this compound involves the use of high-speed homogenizing techniques to maintain small granularity of the raw material. Sodium dodecyl sulfate is added to solubilize and uniformly disperse the material. The aqueous phase material is then combined with the rest of the cream in an emulsification kettle to avoid water-oil separation .
Chemical Reactions Analysis
Types of Reactions: Penciclovir triphosphate primarily undergoes phosphorylation reactions. The initial phosphorylation is catalyzed by viral thymidine kinase, followed by further phosphorylation by cellular kinases .
Common Reagents and Conditions:
Reagents: Viral thymidine kinase, cellular kinases
Conditions: Physiological conditions within virally infected cells
Major Products Formed:
- Penciclovir monophosphate
- Penciclovir diphosphate
- This compound
Scientific Research Applications
Penciclovir triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study nucleoside analogues and their interactions with viral enzymes.
Biology: Investigated for its role in inhibiting viral DNA polymerase and its effects on viral replication.
Medicine: Widely used in the treatment of herpesvirus infections, including cold sores and genital herpes.
Mechanism of Action
Penciclovir triphosphate exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is inactive in its initial form and requires phosphorylation to become active. Viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate, which is then further phosphorylated by cellular kinases to form this compound. The active triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, thereby inhibiting viral DNA synthesis and replication .
Comparison with Similar Compounds
- Acyclovir
- Ganciclovir
- Valacyclovir (a prodrug of acyclovir)
- Famciclovir (a prodrug of penciclovir)
Penciclovir triphosphate’s longer intracellular half-life and higher concentration within infected cells make it a unique and effective antiviral agent .
Properties
Molecular Formula |
C10H18N5O12P3 |
|---|---|
Molecular Weight |
493.20 g/mol |
IUPAC Name |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
InChI Key |
KGSIOVLUJYQLKR-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
Synonyms |
penciclovir triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


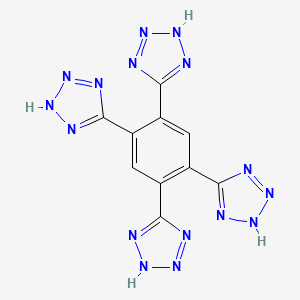
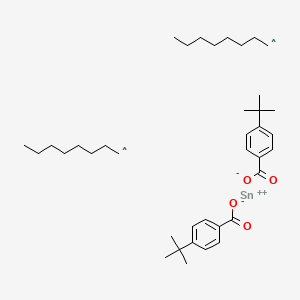
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
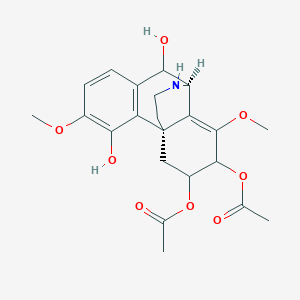
![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
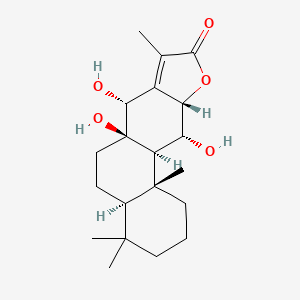
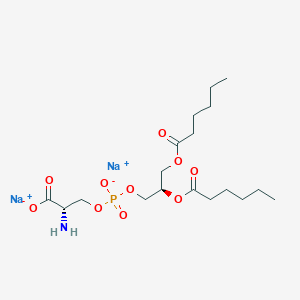
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

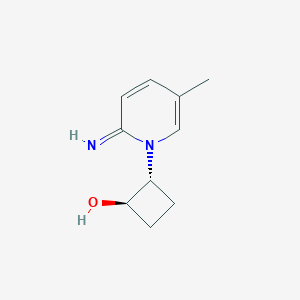
![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
